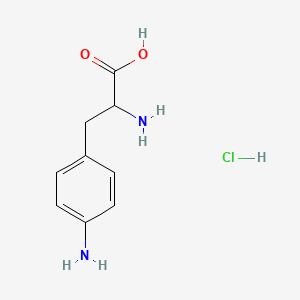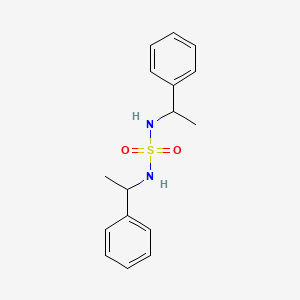
Sulphanilamide-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulphanilamide-d4 Hydrochloride is a deuterium-labeled compound with the molecular formula C6H5D4ClN2O2S and a molecular weight of 212.69 . It is a stable isotope-labeled metabolite of sulfanilamide, which is a sulfonamide antibiotic. This compound is primarily used in scientific research as a reference material for accurate data analysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfanilamide, the parent compound of Sulphanilamide-d4 Hydrochloride, involves several steps. One common method starts with the nitration of acetanilide to form p-nitroacetanilide, followed by reduction to p-aminoacetanilide. This intermediate is then sulfonated to produce p-acetamidobenzenesulfonamide, which is finally hydrolyzed under acidic conditions to yield sulfanilamide . The deuterium-labeled version, this compound, is synthesized similarly but with deuterium-labeled reagents to incorporate deuterium atoms into the final product .
Industrial Production Methods
Industrial production of sulfanilamide and its derivatives typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Sulphanilamide-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .
Applications De Recherche Scientifique
Sulphanilamide-d4 Hydrochloride is widely used in scientific research for various applications:
Mécanisme D'action
Sulphanilamide-d4 Hydrochloride, like its parent compound sulfanilamide, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) to synthesize folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: The parent compound, used as an antibacterial agent.
Sulfapyridine: Effective against pneumonia.
Sulfathiazole: Used during World War II to treat infections in soldiers.
Sulfacetamide: Used to treat urinary tract infections.
Uniqueness
Sulphanilamide-d4 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring precise isotopic analysis. This labeling allows for more accurate tracking and quantification in metabolic studies and analytical chemistry .
Propriétés
Formule moléculaire |
C6H9ClN2O2S |
|---|---|
Poids moléculaire |
212.69 g/mol |
Nom IUPAC |
4-amino-2,3,5,6-tetradeuteriobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H8N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H/i1D,2D,3D,4D; |
Clé InChI |
XZMIAZCXISFPEJ-FOMJDCLLSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N)[2H].Cl |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15129925.png)
![benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate](/img/structure/B15129932.png)
![Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester](/img/structure/B15129936.png)


![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate](/img/structure/B15129950.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(3,4-dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B15129958.png)



![cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]](/img/structure/B15129986.png)

